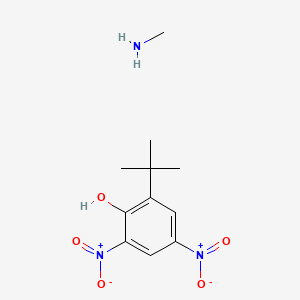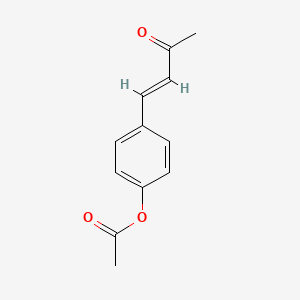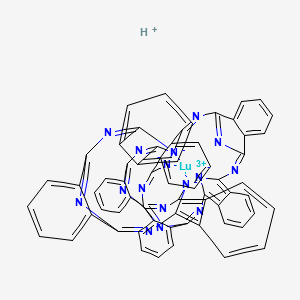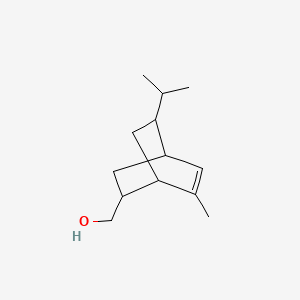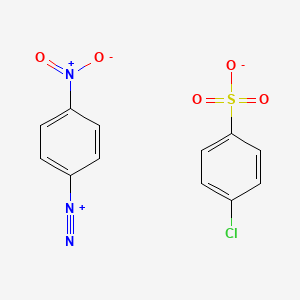
p-Nitrobenzenediazonium p-chlorobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrobenzenediazonium p-chlorobenzenesulphonate is an organic compound with the molecular formula C12H8ClN3O5S. It is a diazonium salt, which is a class of compounds known for their utility in various chemical reactions, particularly in the synthesis of azo dyes. This compound is characterized by the presence of a nitro group (-NO2) on the benzene ring and a diazonium group (-N2+) paired with a p-chlorobenzenesulphonate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrobenzenediazonium p-chlorobenzenesulphonate typically involves the diazotization of p-nitroaniline. The process includes the following steps:
- p-Nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling: The resulting diazonium salt is then coupled with p-chlorobenzenesulphonic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain the required low temperatures and precise reagent addition.
Chemical Reactions Analysis
Types of Reactions
p-Nitrobenzenediazonium p-chlorobenzenesulphonate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide (KI) or copper(I) chloride (CuCl) are used.
Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride (SnCl2).
Major Products
Substitution: Products like p-nitrobenzene halides.
Coupling: Azo dyes.
p-Aminobenzenediazonium salts.Scientific Research Applications
p-Nitrobenzenediazonium p-chlorobenzenesulphonate has diverse applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and as an intermediate in organic synthesis.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its diazonium group, which can participate in electrophilic substitution reactions. The nitro group enhances the electrophilicity of the diazonium group, facilitating its reaction with nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application, such as forming azo bonds in dye synthesis.
Comparison with Similar Compounds
Similar Compounds
- p-Nitrobenzenediazonium chloride
- p-Nitrobenzenediazonium tetrafluoroborate
- p-Nitrobenzenediazonium sulfate
Uniqueness
p-Nitrobenzenediazonium p-chlorobenzenesulphonate is unique due to its specific combination of a nitro group and a diazonium group paired with a p-chlorobenzenesulphonate anion. This combination imparts distinct reactivity and solubility properties, making it particularly useful in certain synthetic and industrial applications.
Properties
CAS No. |
85223-00-3 |
|---|---|
Molecular Formula |
C12H8ClN3O5S |
Molecular Weight |
341.73 g/mol |
IUPAC Name |
4-chlorobenzenesulfonate;4-nitrobenzenediazonium |
InChI |
InChI=1S/C6H5ClO3S.C6H4N3O2/c7-5-1-3-6(4-2-5)11(8,9)10;7-8-5-1-3-6(4-2-5)9(10)11/h1-4H,(H,8,9,10);1-4H/q;+1/p-1 |
InChI Key |
WRJAJKKDHKWWLD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].C1=CC(=CC=C1S(=O)(=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


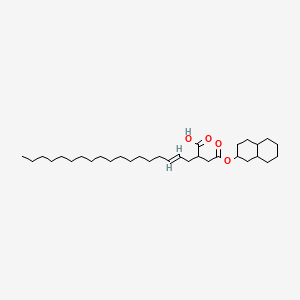

![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)

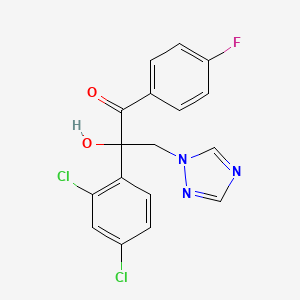
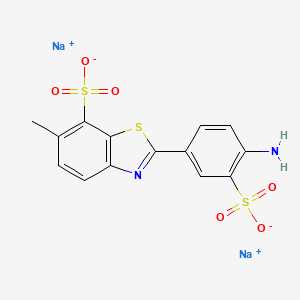
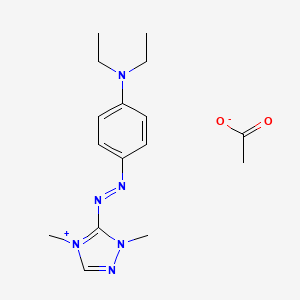
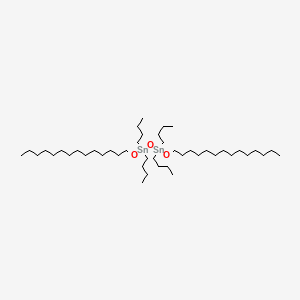
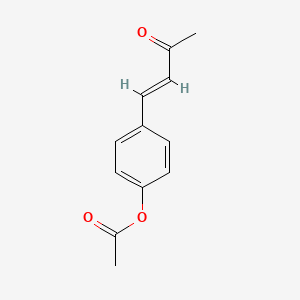
![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
